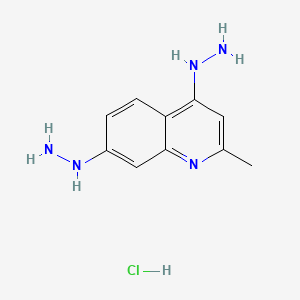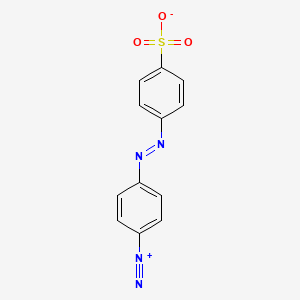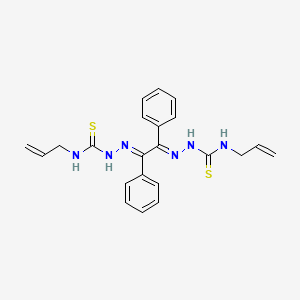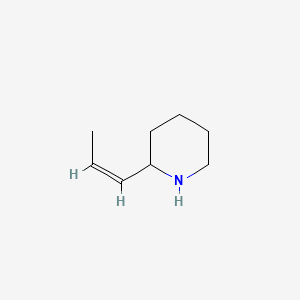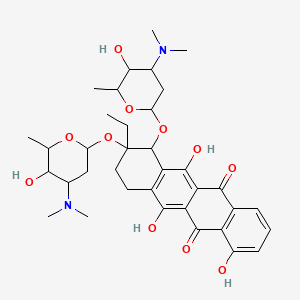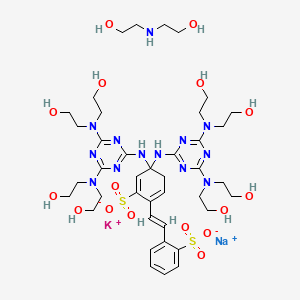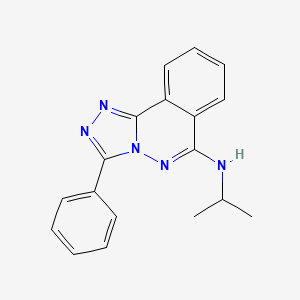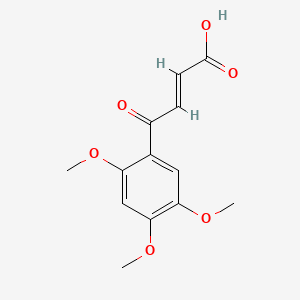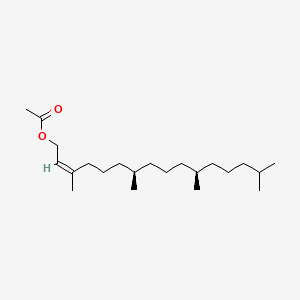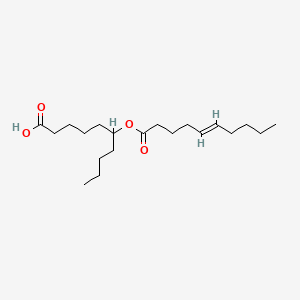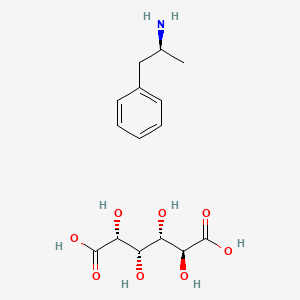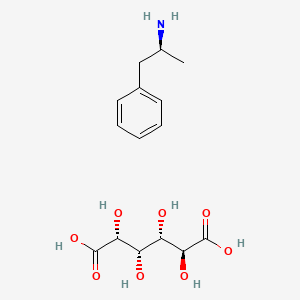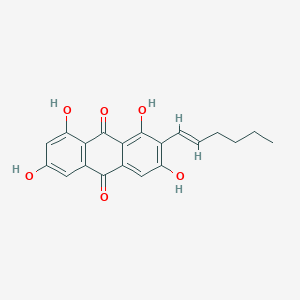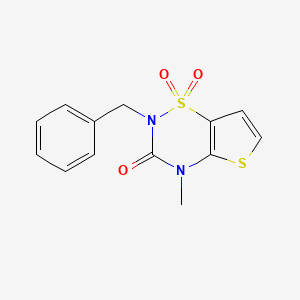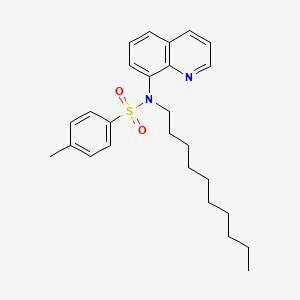
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by the presence of a benzenesulfonamide group attached to a quinoline moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential as an antimicrobial agent and is being explored for its anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and metabolic pathways, ultimately affecting cell function and viability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and quinoline-based molecules. Examples are:
Benzenesulfonamide: A simpler sulfonamide with antimicrobial properties.
Quinoline: A heterocyclic compound with various biological activities.
Uniqueness
What sets benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- apart is its unique combination of the sulfonamide and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
65307-72-4 |
|---|---|
Fórmula molecular |
C26H34N2O2S |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
N-decyl-4-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H34N2O2S/c1-3-4-5-6-7-8-9-10-21-28(31(29,30)24-18-16-22(2)17-19-24)25-15-11-13-23-14-12-20-27-26(23)25/h11-20H,3-10,21H2,1-2H3 |
Clave InChI |
PRFAIMQIYQPUJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


